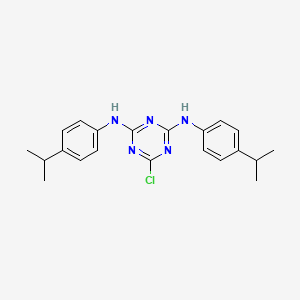

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-chloro-N,N’-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chlorine atom and two isopropylphenyl groups attached to the triazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors such as cyanuric chloride with amines.

Substitution reactions: The chlorine atom can be introduced via chlorination reactions, and the isopropylphenyl groups can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl groups.

Reduction: Reduction reactions could target the triazine ring or the chlorine atom.

Substitution: The chlorine atom can be substituted with other nucleophiles, and the isopropylphenyl groups can be modified through electrophilic substitution.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

Nucleophiles: Such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce new functional groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

Industry: Use as an intermediate in the production of agrochemicals, dyes, or polymers.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

- 6-chloro-N,N’-bis(4-methylphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(4-tert-butylphenyl)-1,3,5-triazine-2,4-diamine

- 6-chloro-N,N’-bis(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-chloro-N,N’-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of isopropyl groups may affect its steric and electronic properties, making it distinct from other similar compounds.

Actividad Biológica

6-Chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine (CAS Number: 377067-08-8) is a compound within the triazine family that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimalarial properties, cytotoxicity, and structure-activity relationships (SAR).

- Molecular Formula : C₂₁H₂₄ClN₅

- Molecular Weight : 381.91 g/mol

- MDL Number : MFCD02817174

- Hazard Classification : Irritant

Structure

The compound features a triazine ring with two isopropylphenyl substituents and a chlorine atom at the 6-position. This structural configuration is crucial for its biological activity.

In Vitro Studies

Research has demonstrated that derivatives of triazine compounds exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. A study highlighted the synthesis and evaluation of various 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, where certain compounds showed low nanomolar IC50 values against both drug-sensitive and resistant strains of P. falciparum .

Key Findings:

- Most Potent Compound : Among the evaluated compounds, one derivative exhibited an IC50 of 0.0183 μM against the drug-resistant FCR-3 strain.

- Selectivity : The compounds were non-toxic to mammalian cells at therapeutic concentrations, with a selectivity window exceeding 700 between cytotoxic and effective concentrations .

Table 1: Antimalarial Activity of Selected Compounds

| Compound | IC50 (μM) against Pf 3D7 | IC50 (μM) against HeLa |

|---|---|---|

| 5g | 0.130 ± 0.027 | 39.0 ± 3.8 |

| 5h | 0.0183 ± 0.0121 | 33.6 ± 1.6 |

| 10a | 0.0610 ± 0.0291 | 32.7 ± 2.1 |

| Cycloguanil | 0.00413 ± 0.00110 | Not determined |

Cytotoxicity Studies

Cytotoxicity assays using the sulforhodamine B (SRB) method demonstrated that most derivatives were non-cytotoxic at nanomolar concentrations, with IC50 values in the micromolar range (10.9–>100 μM) . This indicates a favorable therapeutic index for the tested compounds.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the substituents on the triazine ring significantly affect biological activity:

- Compounds with a 4-chlorophenoxy or 3,4-dichlorophenoxy substituent showed enhanced potency compared to those with simpler substituents.

- The presence of a flexible linker was essential for maintaining potent antimalarial activity .

Case Study: Inhibition of Parasitic DHFR

A detailed investigation into the mechanism of action revealed that the triazine derivatives act as inhibitors of dihydrofolate reductase (DHFR) in Plasmodium falciparum. All tested compounds exhibited low nanomolar Ki values against both wild-type and mutant forms of DHFR . This mechanism underlines their potential as antimalarial agents.

Summary of Findings from Case Studies

- Inhibition Mechanism : Compounds bind to the active site of DHFR similarly to established inhibitors like WR99210.

- Potency Against Resistant Strains : The ability to inhibit both wild-type and mutant DHFR suggests potential utility in treating resistant malaria strains.

Propiedades

IUPAC Name |

6-chloro-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5/c1-13(2)15-5-9-17(10-6-15)23-20-25-19(22)26-21(27-20)24-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,23,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXMZLKFJPHBRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.